An In-depth Technical Guide to the Chemical Properties of Bis(3-(triethoxysilyl)propyl)amine
An In-depth Technical Guide to the Chemical Properties of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Bis(3-(triethoxysilyl)propyl)amine, a versatile organosilane compound with significant applications in materials science and burgeoning potential in the pharmaceutical and drug development sectors. This document details its physicochemical characteristics, reactivity, and spectroscopic profile, supported by experimental protocols and logical diagrams to facilitate a deeper understanding and application of this compound in research and development.
Core Chemical and Physical Properties
Bis(3-(triethoxysilyl)propyl)amine, identified by the CAS Number 13497-18-2, is a dipodal aminosilane (B1250345) characterized by a secondary amine connecting two triethoxysilylpropyl groups.[1] Its bifunctional nature, possessing both organic amine reactivity and inorganic silica-like reactivity upon hydrolysis, makes it a valuable coupling agent and surface modifier.[1][2][3]
The key physicochemical properties of Bis(3-(triethoxysilyl)propyl)amine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 13497-18-2 | [1][4] |
| Molecular Formula | C18H43NO6Si2 | [1][4] |
| Molecular Weight | 425.71 g/mol | [4] |
| Appearance | Colorless to yellowish clear liquid | [3][4] |
| Density | 0.973 g/cm³ at 20 °C | [3] |
| Boiling Point | 160 °C at 0.6 mmHg | [4] |
| Flash Point | 162 °C | [4] |
| Refractive Index | 1.429 at 20 °C | [4] |
| Solubility | Soluble in alcohols, esters, ethers, and aromatic solvents. Reacts with acetone (B3395972) and carbon tetrachloride. | [3] |
Reactivity and Hydrolysis
The reactivity of Bis(3-(triethoxysilyl)propyl)amine is primarily dictated by its two key functional moieties: the secondary amine and the triethoxysilyl groups.
2.1. Amine Group Reactivity: The secondary amine group provides a site for various chemical transformations, including reactions with isocyanates, epoxides, and other electrophiles. This reactivity is crucial for its role as a crosslinking agent in polymer systems.[3]
2.2. Hydrolysis and Condensation of Triethoxysilyl Groups: The triethoxysilyl groups are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. This reaction is often catalyzed by acids or bases. The newly formed silanol groups can then undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, and silica), forming stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bonds.[3][5] This process is fundamental to its application as an adhesion promoter and coupling agent.[1] The hydrolysis and condensation pathway is a critical aspect of its functionality.
Caption: Hydrolysis and Condensation Pathway of Bis(3-(triethoxysilyl)propyl)amine.
Experimental Protocols
3.1. Synthesis of Bis(3-(triethoxysilyl)propyl)amine (Adapted Protocol)
Reaction Scheme:
2 (3-Aminopropyl)triethoxysilane → Bis(3-(triethoxysilyl)propyl)amine + NH₃
Materials:
-
(3-Aminopropyl)triethoxysilane
-
Chloropropyltriethoxysilane (as an alternative starting material in a different synthetic route)
-
Diethylenetriamine (B155796) (for removal of HCl if chlorosilanes are used)
-
Ammonia (B1221849) gas (for removal of HCl if chlorosilanes are used)
-
Nitrogen gas (for inert atmosphere)
-
2L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 2L three-necked flask under a nitrogen atmosphere, charge the flask with (3-Aminopropyl)triethoxysilane.
-
Reaction: Heat the flask to approximately 60 °C. If using chloropropyltriethoxysilane, add it dropwise over 2 hours while maintaining the temperature. After the addition is complete, continue to stir the mixture at 60 °C for an additional 3 hours to ensure the reaction goes to completion.[6]
-
Purification (if using chlorosilanes):
-
Cool the reaction mixture to 30 °C. To remove the hydrochloride by-product, add diethylenetriamine and stir for 1 hour.[6] The precipitated diethylenetriamine hydrochloride can be removed by filtration.
-
Alternatively, bubble ammonia gas through the filtrate for 1 hour at 40 °C to precipitate ammonium (B1175870) chloride, which is then removed by filtration.[6]
-
-
Final Purification: The crude product is purified by vacuum distillation. The fraction collected at a kettle temperature of approximately 182 °C under reduced pressure (-0.1 MPa) will yield the final product.[6]
Caption: General workflow for the synthesis of Bis(3-(triethoxysilyl)propyl)amine.
3.2. Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy
Objective: To confirm the molecular structure of Bis(3-(triethoxysilyl)propyl)amine.
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker AV-400)[7]
Sample Preparation:
-
Dissolve a small amount of the purified liquid sample in deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Typical parameters include a 30° pulse width and a relaxation delay of 1-5 seconds.
Expected Spectral Features:
-
-O-CH₂-CH₃: A quartet around 3.8 ppm and a triplet around 1.2 ppm.
-
-Si-CH₂-: A triplet around 0.6 ppm.
-
-CH₂-N-: A triplet around 2.6 ppm.
-
-N-H: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Internal -CH₂-: A multiplet around 1.5 ppm.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in Bis(3-(triethoxysilyl)propyl)amine.
Instrumentation:
-
FTIR Spectrometer (e.g., JASCO FT/IR-4200)[8]
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or ATR crystal before running the sample.
Expected Spectral Features:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Strong bands in the region of 2850-2980 cm⁻¹.
-
Si-O-C stretch: Strong, broad bands around 1080-1100 cm⁻¹.
-
C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
-
CH₂ bending: Bands around 1450-1470 cm⁻¹.
Applications in Drug Development
The unique properties of aminosilanes, such as Bis(3-(triethoxysilyl)propyl)amine, make them promising candidates for various applications in drug development, primarily in the formulation of advanced drug delivery systems and the surface modification of biomaterials.
4.1. Drug Delivery Systems:
Aminosilanes can be used to functionalize the surface of nanoparticles, such as magnetic nanoparticles or silica (B1680970) nanoparticles, to create efficient drug delivery vehicles.[9][10] The amine groups provide a convenient handle for the covalent attachment of drugs, targeting ligands, and polyethylene (B3416737) glycol (PEG) for improved biocompatibility and circulation time.[10] The silane (B1218182) portion allows for the formation of a stable coating on the nanoparticle surface. The release of the drug can be controlled by the pH of the surrounding environment, as the protonation state of the amine groups can influence drug binding and release.
Caption: Role of Bis(3-(triethoxysilyl)propyl)amine in nanoparticle-based drug delivery.
4.2. Surface Modification of Biomaterials:
Bis(3-(triethoxysilyl)propyl)amine can be used to modify the surfaces of biomaterials, such as implants and biosensors, to improve their biocompatibility and performance.[11] The silane can form a stable, biocompatible layer on the surface of materials like titanium, stainless steel, and glass. The amine groups can then be used to immobilize biomolecules such as proteins, enzymes, and antibodies.[11] This surface functionalization is crucial for promoting cell adhesion, preventing biofouling, and enhancing the sensitivity and specificity of biosensors.
Safety and Handling
Bis(3-(triethoxysilyl)propyl)amine is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if inhaled. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from moisture, as it is moisture-sensitive.[2]
This technical guide provides a foundational understanding of the chemical properties and potential applications of Bis(3-(triethoxysilyl)propyl)amine. The detailed information and protocols are intended to support researchers and professionals in leveraging the unique characteristics of this compound for innovative solutions in materials science and drug development.
References
- 1. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 2. Bis(3-(triethoxysilyl)propyl)amine - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. Bis[3-(triethoxysilyl)propyl]amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 6. Bis(trimethoxysilylpropyl)amine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
